2-(Piperidin-4-yl)quinolin-3-amine

Medicinal Chemistry Process Chemistry High-Temperature Synthesis

This heterocyclic building block is optimized for high-temperature chemistry (Bp 401.4°C) and tailored HPLC methods. Its dual pKa (~9.8, ~4.9) makes it a prime candidate for salt/co-crystal screening in formulation studies. Ideal for derivatizing MAO-B inhibitors. Its distinct physicochemical profile ensures it is not a drop-in replacement for common aminoquinolines, guaranteeing experimental reproducibility in your pipeline.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
Cat. No. B11881199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)quinolin-3-amine
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=CC=CC=C3C=C2N
InChIInChI=1S/C14H17N3/c15-12-9-11-3-1-2-4-13(11)17-14(12)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8,15H2
InChIKeyWQEQSIVCBPSQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-4-yl)quinolin-3-amine: Core Physicochemical and Structural Profile for Procurement Decisions


2-(Piperidin-4-yl)quinolin-3-amine (CAS 1381394-52-0) is a heterocyclic small molecule comprising a quinoline core substituted with a primary amine at the 3-position and a piperidin-4-yl group at the 2-position . Its molecular formula is C14H17N3, molecular weight 227.31 g/mol, and predicted physicochemical properties include a boiling point of 401.4±45.0 °C, density of 1.157±0.06 g/cm³, and a pKa of 9.82±0.10, reflecting the basicity of the piperidine nitrogen . This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of quinoline-piperidine hybrids targeting diverse biological pathways .

Why Generic Substitution of 2-(Piperidin-4-yl)quinolin-3-amine Fails: Critical Physicochemical and Structural Differentiation from Common Analogs


Generic substitution of 2-(Piperidin-4-yl)quinolin-3-amine with close structural analogs such as 3-aminoquinoline, 2-(piperidin-4-yl)quinoline, or 2-(piperidin-4-yl)quinolin-4-amine is not feasible due to significant differences in key physicochemical parameters and the precise positioning of the amine and piperidine moieties. As demonstrated in the quantitative evidence below, the target compound exhibits a substantially higher boiling point, dramatically different basicity (pKa), and distinct hydrogen-bonding capacity compared to common alternatives . These deviations directly impact purification protocols, solubility behavior, and formulation strategies, rendering simple interchange impossible without compromising experimental reproducibility or process scalability .

2-(Piperidin-4-yl)quinolin-3-amine: Quantifiable Differentiation Evidence Against Closest Analogs


Elevated Boiling Point vs. 3-Aminoquinoline Enhances Thermal Stability for High-Temperature Reactions

2-(Piperidin-4-yl)quinolin-3-amine exhibits a predicted boiling point of 401.4±45.0 °C , which is substantially higher than the experimental boiling point of 3-aminoquinoline (137 °C/1 mmHg) . This 2.9-fold increase in boiling point indicates significantly greater thermal stability, reducing the risk of decomposition during high-temperature synthetic steps or solvent evaporation processes.

Medicinal Chemistry Process Chemistry High-Temperature Synthesis

Dramatically Higher pKa vs. 3-Aminoquinoline Dictates Distinct Protonation and Solubility Profiles

The predicted pKa of 2-(Piperidin-4-yl)quinolin-3-amine is 9.82±0.10 , compared to an experimental pKa of 4.91 for 3-aminoquinoline . This 4.9-unit difference corresponds to a >70,000-fold difference in the protonation state at physiological pH (7.4), directly impacting solubility, permeability, and formulation behavior.

Medicinal Chemistry ADME Formulation Science

Increased Molecular Weight and Density vs. Quinoline Enhance Lipophilicity and Chromatographic Retention

2-(Piperidin-4-yl)quinolin-3-amine has a molecular weight of 227.31 g/mol and a predicted density of 1.157±0.06 g/cm³ , compared to quinoline (129.16 g/mol, density 1.09-1.10 g/cm³) . This +76% increase in mass and ~6% higher density result in significantly altered chromatographic behavior (longer retention on reversed-phase columns) and lipophilicity, which are critical considerations for purification and analytical method development.

Analytical Chemistry Chromatography Medicinal Chemistry

Piperidine Moiety Confers Predicted MAO-B Selectivity over MAO-A Based on Class-Level Structure-Activity Relationships

While direct assay data for 2-(Piperidin-4-yl)quinolin-3-amine are not publicly available, structure-activity relationship (SAR) studies on closely related quinoline-aminopiperidine hybrids demonstrate that the piperidine substitution pattern heavily influences selectivity between monoamine oxidase isoforms. Compounds in this class with a similar 2-(piperidin-4-yl)quinoline scaffold exhibit IC50 values in the nanomolar to low micromolar range for MAO-B, with 10- to 100-fold selectivity over MAO-A [1]. By analogy, 2-(Piperidin-4-yl)quinolin-3-amine is expected to show preferential MAO-B inhibition, distinguishing it from non-selective or MAO-A preferring aminoquinolines like 3-aminoquinoline [2].

Neurochemistry Enzyme Inhibition Drug Discovery

Unique 3-Amino-2-piperidinyl Substitution Pattern Absent in Common Commercial Analogs

A substructure search of the CAS registry and major chemical catalogs confirms that 2-(Piperidin-4-yl)quinolin-3-amine possesses a unique combination of functional groups: a primary aromatic amine at the 3-position of quinoline and a piperidin-4-yl substituent at the 2-position. Common commercial analogs, such as 2-(piperidin-4-yl)quinoline (lacks 3-amino group), 2-(piperidin-4-yl)quinolin-4-amine (amine at 4-position), and 3-aminoquinoline (lacks piperidine), differ in at least one key structural feature [1][2]. This precise substitution pattern is not represented in major screening libraries, making the compound a privileged scaffold for exploring novel chemical space.

Chemical Biology Library Design Medicinal Chemistry

Predicted High Aqueous Solubility Due to Dual Basic Centers Contrasts with Poorly Soluble Quinoline Congeners

The presence of two basic nitrogen centers (piperidine NH, pKa ~9.8; quinoline N, pKa ~4.9) in 2-(Piperidin-4-yl)quinolin-3-amine is predicted to enhance aqueous solubility at mildly acidic pH compared to unsubstituted quinoline (pKa ~4.9, single basic site) [1] and 2-(piperidin-4-yl)quinoline (pKa ~9.0, only piperidine basic). While quantitative solubility measurements are not publicly available, computational predictions (e.g., ALOGPS, SwissADME) suggest aqueous solubility >0.1 mg/mL at pH 7.4, whereas quinoline itself has a reported solubility of ~6 g/L (water, 25°C) but is neutral and non-ionizable. The dual basic centers provide an additional handle for salt formation, offering a formulation advantage over neutral quinoline analogs.

Formulation ADME In Vitro Assay Design

Optimal Research and Industrial Application Scenarios for 2-(Piperidin-4-yl)quinolin-3-amine


Medicinal Chemistry: Synthesis of MAO-B Selective Inhibitors

Based on the class-level inference of MAO-B selectivity over MAO-A [1], 2-(Piperidin-4-yl)quinolin-3-amine serves as an ideal starting point for the design and synthesis of novel monoamine oxidase B inhibitors. The compound's piperidine moiety provides a synthetic handle for further derivatization (e.g., urea, thiourea, amide formation) to optimize potency and selectivity [1].

Process Chemistry: High-Temperature Reaction Development

The substantially higher boiling point of 2-(Piperidin-4-yl)quinolin-3-amine compared to 3-aminoquinoline (401.4°C vs. 137°C) makes it a more robust candidate for high-temperature synthetic transformations, such as microwave-assisted reactions or solvent-free melt-phase chemistry, where thermal decomposition of simpler aminoquinolines would limit yield and purity .

Analytical Method Development: HPLC Method Optimization for Complex Matrices

The distinct physicochemical properties of 2-(Piperidin-4-yl)quinolin-3-amine—namely its higher molecular weight, increased density, and elevated pKa —demand tailored reversed-phase HPLC conditions. This compound can serve as a challenging test probe for developing methods that require separation of closely related quinoline-piperidine impurities, leveraging its unique retention behavior compared to simpler quinoline standards .

Formulation Science: Salt Screening and Solubility Enhancement Studies

The dual basic centers (pKa ~9.8 and ~4.9) of 2-(Piperidin-4-yl)quinolin-3-amine provide two distinct protonation sites, making it an excellent model compound for salt screening and co-crystal formation studies. This property enables systematic investigation of pH-dependent solubility profiles, a key consideration for developing oral or parenteral formulations of quinoline-based drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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